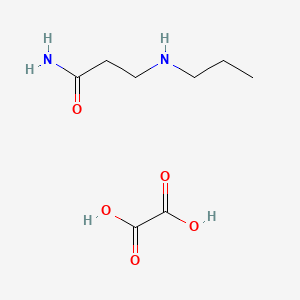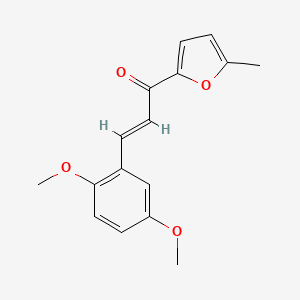
N3-Propyl-beta-alaninamide (C2H2O4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of N3-Propyl-beta-alaninamide (C2H2O4) is C8H14N2O5. It is also known as 3-allyl-β-alanine oxalic acid salt or β-alanine allyl ester oxalic acid.Chemical Reactions Analysis
While specific chemical reactions involving N3-Propyl-beta-alaninamide (C2H2O4) are not detailed in the available resources, azides, which are structurally similar, are known to participate in various reactions. For instance, they can displace primary and secondary alkyl halides and sulfonates in S N 2 reactions, resulting in alkyl azides . They can also be reduced to primary amines, liberating N2 in the process .科学的研究の応用
N3-propyl-beta-alaninamide has been studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, including those involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been studied for its potential to act as a prodrug, which can be used to deliver active compounds to specific cells or tissues. Additionally, it has been studied for its ability to increase the solubility of various compounds, making them easier to study.
作用機序
The mechanism of action of N3-propyl-beta-alaninamide is not yet fully understood. It is believed that the molecule binds to certain receptors and enzymes, modulating their activity. It is also believed that the molecule can act as a prodrug, delivering active compounds to specific cells or tissues.
Biochemical and Physiological Effects
N3-propyl-beta-alaninamide has been studied for its potential to modulate the activity of various enzymes and receptors. It has been shown to increase the activity of certain enzymes involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to increase the solubility of various compounds, making them easier to study.
実験室実験の利点と制限
N3-propyl-beta-alaninamide has several advantages for laboratory experiments. It is easy to synthesize, is relatively stable, and is not toxic to cells. Additionally, it can be used to modulate the activity of various enzymes and receptors, as well as to increase the solubility of various compounds. However, there are some limitations to using N3-propyl-beta-alaninamide in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the molecule on various enzymes and receptors.
将来の方向性
There are several potential future directions for research on N3-propyl-beta-alaninamide. One potential direction is to further study the molecule’s mechanism of action, in order to better understand its effects on various enzymes and receptors. Additionally, further research could be done to explore the potential applications of the molecule in drug delivery and drug solubility. Finally, further research could be done to explore the potential of N3-propyl-beta-alaninamide to modulate the activity of other enzymes and receptors.
合成法
N3-propyl-beta-alaninamide can be synthesized through a variety of methods. One method involves a reaction between 3-bromopropyl-beta-alanine and sodium amide in an aqueous solution. This reaction creates a salt, which is then reacted with acetic anhydride to form the desired N3-propyl-beta-alaninamide. Other methods of synthesis involve the use of a variety of reagents, such as sodium borohydride, lithium hydroxide, and sodium hydroxide.
特性
IUPAC Name |
oxalic acid;3-(propylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h8H,2-5H2,1H3,(H2,7,9);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPDZVFQGKPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)




![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)






![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)